molecular formula C10H10I2O2 B2585580 1-(4-Ethoxy-3,5-diiodophenyl)ethanone CAS No. 313550-43-5

1-(4-Ethoxy-3,5-diiodophenyl)ethanone

Cat. No.: B2585580
CAS No.: 313550-43-5
M. Wt: 415.997
InChI Key: MGDGDBUBFWRWIC-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-diiodophenyl)ethanone is an organic compound with the molecular formula C10H10I2O2 and a molecular weight of 415.99 g/mol . It is characterized by the presence of ethoxy and diiodo substituents on a phenyl ring, which is attached to an ethanone group. This compound is primarily used in research and development settings.

Preparation Methods

The synthesis of 1-(4-Ethoxy-3,5-diiodophenyl)ethanone typically involves the iodination of 1-(4-ethoxyphenyl)ethanone. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms replace hydrogen atoms on the phenyl ring at the 3 and 5 positions .

Chemical Reactions Analysis

1-(4-Ethoxy-3,5-diiodophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Ethoxy-3,5-diiodophenyl)ethanone is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of electrophilic aromatic substitution reactions.

    Biology: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with iodine-containing functional groups.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3,5-diiodophenyl)ethanone is primarily related to its ability to undergo electrophilic aromatic substitution reactionsThis property is exploited in the synthesis of complex organic molecules and radiolabeled compounds .

Comparison with Similar Compounds

1-(4-Ethoxy-3,5-diiodophenyl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethoxy-3,5-diiodophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10I2O2/c1-3-14-10-8(11)4-7(6(2)13)5-9(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDGDBUBFWRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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